Levonordefrin

Catalog No.
S532983
CAS No.
829-74-3
M.F
C9H13NO3
M. Wt
183.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levonordefrin

CAS Number

829-74-3

Product Name

Levonordefrin

IUPAC Name

4-[(1R,2S)-2-amino-1-hydroxypropyl]benzene-1,2-diol

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

InChI

InChI=1S/C9H13NO3/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5,9,11-13H,10H2,1H3/t5-,9-/m0/s1

InChI Key

GEFQWZLICWMTKF-CDUCUWFYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

3,4 Dihydroxynorephedrine, 3,4-Dihydroxynorephedrine, 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol, 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Hydrochloride, (R*,R*)-(+,-)-Isomer, 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Hydrochloride, (R*,S*)-(+-)-Isomer, 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Tartrate, (R*,R*), (R*,R*)-Isomer, 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Tartrate, (R*,S*), (R*,R*)-Isomer, 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol, (R*,R*)-Isomer, 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol, (R*,S*)-Isomer, alpha Methylnoradrenaline, alpha Methylnorepinephrine, alpha-Methylnoradrenaline, alpha-Methylnorepinephrine, Cobefrine, Corbadrine, Hydrochloride, Nordefrin, Levonordefrin, Methylnorepinephrine, Neo Cobefrin, Neo-Cobefrin, NeoCobefrin, Nordefrin, Nordefrin Hydrochloride, Nordefrin Hydrochloride, (R*,R*)-(+,-)-Isomer, Nordefrin Hydrochloride, (R*,S*)-(+,-)-Isomer, Nordefrin Tartrate, (R*,R*), (R*,R*) Isomer, Nordefrin Tartrate, (R*,S*), (R*,R*) Isomer, Nordefrin, (R*,R*)-Isomer, Nordefrin, (R*,S*)-Isomer, Norephrine

Canonical SMILES

CC(C(C1=CC(=C(C=C1)O)O)O)N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=C(C=C1)O)O)O)N

The exact mass of the compound Levonordefrin is 183.0895 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757084. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Norepinephrine. It belongs to the ontological category of catecholamine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Levonordefrin (CAS 829-74-3), also known as (-)-nordefrin or neo-cobefrin, is a synthetic sympathomimetic amine and catecholamine derivative primarily utilized as a vasoconstrictor in local anesthetic formulations. As a chiral molecule (the levorotatory enantiomer of nordefrin), it functions as a potent adrenergic receptor agonist with a pronounced selectivity for alpha-adrenergic receptors over beta-adrenergic receptors. In pharmaceutical manufacturing and research procurement, levonordefrin is fundamentally selected as an alternative to epinephrine when formulators require sustained local hemostasis and delayed anesthetic absorption, but with a significantly reduced risk of beta-mediated cardiac stimulation. Furthermore, its distinct chemical structure affords greater oxidative stability in aqueous solutions compared to standard epinephrine, making it a critical active pharmaceutical ingredient (API) for specialized anesthetic combinations, most notably with mepivacaine [1].

Substituting levonordefrin with the more ubiquitous epinephrine or norepinephrine fundamentally alters the cardiovascular safety and stability profile of the final formulation. Epinephrine exhibits an approximately equal affinity for alpha (~50%) and beta (~50%) adrenergic receptors; this high beta-adrenergic activity frequently induces unwanted systemic side effects, such as tachycardia and palpitations, and its beta-2 activation can cause vasodilation that counteracts local hemostasis. In contrast, levonordefrin is highly alpha-selective (~75% alpha, 25% beta), providing reliable localized vasoconstriction with a markedly lower incidence of myocardial stimulation. Additionally, epinephrine is highly susceptible to rapid oxidation at physiological and formulation pH levels, necessitating aggressive antioxidant use (e.g., sodium bisulfite) and strict pH control (pH 2.7–5.5). Levonordefrin's structurally enhanced oxidative stability reduces degradation rates during shelf-life, making it non-interchangeable for formulations requiring extended stability or targeting patients sensitive to pronounced beta-adrenergic cardiovascular responses [1].

Adrenergic Receptor Selectivity and Beta-Activity Reduction

A primary procurement driver for levonordefrin is its distinct receptor binding profile compared to standard epinephrine. Quantitative pharmacological profiling demonstrates that levonordefrin exhibits approximately 75% alpha-adrenergic activity and only 25% beta-adrenergic activity. In direct contrast, epinephrine stimulates alpha and beta receptors equally (approximately 50% each). This 50% reduction in relative beta-receptor engagement means levonordefrin produces significantly less beta-1 mediated positive chronotropic (heart rate) effects, and lacks the beta-2 mediated vasodilation that can prematurely reverse local hemostasis [1].

Evidence DimensionAdrenergic Receptor Selectivity (Alpha vs. Beta)
Target Compound Data~75% alpha / 25% beta activity
Comparator Or BaselineEpinephrine (~50% alpha / 50% beta activity)
Quantified Difference50% relative reduction in beta-adrenergic receptor activity.
ConditionsIn vivo receptor binding and physiological response profiling

This selective alpha-agonism allows formulators to achieve localized vasoconstriction while minimizing systemic cardiac stimulation, a critical safety parameter in dental and surgical anesthetics.

Pressor Potency and Formulation Concentration Equivalence

Levonordefrin possesses a lower absolute pressor potency than epinephrine, which directly dictates its industrial formulation requirements. Quantitative analysis establishes that levonordefrin is approximately 15% to 20% (one-sixth to one-fifth) as potent as epinephrine in inducing vasoconstriction. To achieve clinical equivalence to the industry-standard 1:100,000 (10 µg/mL) epinephrine concentration, levonordefrin must be formulated at a 1:20,000 (50 µg/mL) concentration. Despite the five-fold higher API concentration, the maximum approved adult dose per treatment is significantly higher for levonordefrin (1.0 mg) compared to epinephrine (0.2 mg), reflecting its wider therapeutic window regarding systemic toxicity [1].

Evidence DimensionRelative Vasoconstrictor Potency and Maximum Dose
Target Compound Data1/6th potency; formulated at 1:20,000; max dose 1.0 mg
Comparator Or BaselineEpinephrine (Baseline potency; formulated at 1:100,000; max dose 0.2 mg)
Quantified Difference5-fold higher formulation concentration required to match baseline efficacy, supported by a 5-fold higher maximum systemic dose limit.
ConditionsStandardized dental anesthetic cartridge formulation and systemic dosing limits

Procurement teams and formulators must account for the 5-fold increase in API mass required per batch when substituting levonordefrin for epinephrine to maintain equivalent hemostatic efficacy.

Oxidative Stability and Shelf-Life Dynamics

Catecholamine vasoconstrictors are notoriously vulnerable to oxidation in aqueous solutions, often requiring strict pH control (2.7–5.5) and the addition of sulfites. While both epinephrine and levonordefrin utilize sodium bisulfite as an antioxidant, levonordefrin exhibits greater inherent chemical stability against oxidative degradation. Epinephrine, particularly at pH levels above 6.0, can degrade completely within hours. Levonordefrin's structural modification (an alpha-methyl group) confers resistance to rapid oxidative breakdown and enzymatic degradation by monoamine oxidase (MAO), resulting in a more stable API profile during manufacturing and extending the reliable shelf-life of the compounded anesthetic cartridge [1].

Evidence DimensionOxidative and Enzymatic Stability
Target Compound DataHigher inherent oxidative stability and resistance to MAO
Comparator Or BaselineEpinephrine (Highly vulnerable to oxidation; rapid breakdown at pH > 6.0)
Quantified DifferenceEnhanced API stability profile reducing the rate of oxidative degradation in aqueous formulation.
ConditionsAqueous anesthetic solutions with bisulfite preservatives

Enhanced stability reduces API degradation during manufacturing and storage, lowering the risk of sub-potent batches and extending the commercial shelf-life of the final drug product.

Formulation of Specialized Local Anesthetics (e.g., Mepivacaine combinations)

Levonordefrin is the exact right choice for compounding 2% mepivacaine dental cartridges, providing equivalent hemostasis to epinephrine while significantly reducing beta-mediated tachycardia in sensitive patient populations[1].

Cardiovascular and Hypertension Research Models

Researchers require levonordefrin as a specific alpha-2 adrenergic agonist and alpha-methyldopa metabolite to study centrally mediated hypotension, bradycardia, and blood pressure regulatory mechanisms without the confounding beta-2 vasodilation seen with epinephrine .

Development of Sulfite-Reduced Sympathomimetic Solutions

Formulation scientists leverage levonordefrin's higher inherent oxidative stability compared to epinephrine to develop novel aqueous vasoconstrictor solutions with potentially lower antioxidant (sodium bisulfite) requirements, minimizing allergic reactions during clinical use [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

183.08954328 Da

Monoisotopic Mass

183.08954328 Da

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V008L6478D
R81X549E70

Related CAS

138-61-4 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used as a topical nasal decongestant and vasoconstrictor in dentistry.

Pharmacology

Levonordefrin is a sympathomimetic amine used as a vasoconstrictor in local anesthetic solutions. It has pharmacologic activity similar to that of Epinephrine but it is more stable than Epinephrine. In equal concentrations, Levonordefrin is less potent than Epinephrine in raising blood pressure, and as a vasoconstrictor.
Levonordefrin is the levoisomer of nordefrin, a synthetic catecholamine and norepinephrine derivative with sympathomimetic and antihypertensive effects. Levonordefrin's antihypertensive effect is exerted through activation of alpha 2-adrenergic receptors in the cardiovascular control center of the CNS thereby suppressing the sympathetic output from the brain and subsequently lowering blood pressure. Levonordefrin binds to and activates peripheral alpha 2- adrenergic receptors, thereby causing vasoconstriction.

MeSH Pharmacological Classification

Vasoconstrictor Agents

Mechanism of Action

It is designed to mimic the molecular shape of adrenaline. It binds to alpha-adrenergic receptors in the nasal mucosa. Here it can, therefore, cause vasoconstriction.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Irritant

Irritant

Other CAS

74812-63-8
829-74-3

Wikipedia

Corbadrine

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Lawaty I, Drum M, Reader A, Nusstein J. A prospective, randomized, double-blind comparison of 2% mepivacaine with 1 : 20,000 levonordefrin versus 2% lidocaine with 1 : 100,000 epinephrine for maxillary infiltrations. Anesth Prog. 2010 Winter;57(4):139-44. doi: 10.2344/0003-3006-57.4.139. PubMed PMID: 21174567; PubMed Central PMCID: PMC3006661.
2: Simone JL, Tortamano N, Armonia PL, Rocha RG. Cardiovascular alterations caused by the administration of 2% mepivacaine HCl with 1:20,000 levonordefrin (Carbocain) in dogs. Braz Dent J. 1997;8(2):85-90. PubMed PMID: 9590931.
3: MOOSE S. Clinical evaluation of levonordefrin in local anesthetics. Oral Surg Oral Med Oral Pathol. 1959 Jul;12(7):838-45. PubMed PMID: 13674683.
4: Guglielmo A, Reader A, Nist R, Beck M, Weaver J. Anesthetic efficacy and heart rate effects of the supplemental intraosseous injection of 2% mepivacaine with 1:20,000 levonordefrin. Oral Surg Oral Med Oral Pathol Oral Radiol Endod. 1999 Mar;87(3):284-93. PubMed PMID: 10102587.
5: Hinkley SA, Reader A, Beck M, Meyers WJ. An evaluation of 4% prilocaine with 1:200,000 epinephrine and 2% mepivacaine with 1:20,000 levonordefrin compared with 2% lidocaine with:100,000 epinephrine for inferior alveolar nerve block. Anesth Prog. 1991 May-Jun;38(3):84-9. PubMed PMID: 1814249; PubMed Central PMCID: PMC2161976.
6: Mito RS, Yagiela JA. Hypertensive response to levonordefrin in a patient receiving propranolol: report of case. J Am Dent Assoc. 1988 Jan;116(1):55-7. PubMed PMID: 3278028.
7: Dreyer AC, Offermeier J. The influence of desipramine on the blood pressure elevation and heart rate stimulation by levonordefrin and felypressin alone and in the presence of local anaesthetics. J Dent Assoc S Afr. 1986 Sep;41(9):615-8. PubMed PMID: 3547776.
8: Robertson VJ, Taylor SE, Gage TW. Quantitative and qualitative analysis of the pressor effects of levonordefrin. J Cardiovasc Pharmacol. 1984 Sep-Oct;6(5):929-35. PubMed PMID: 6209502.
9: Smith RB, High P, Spatz S, Zubrow H. Effects of levonordefrin injection during enflurane anesthesia. J Oral Surg. 1974 Jul;32(7):506-7. PubMed PMID: 4525418.

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